molecular formula C25H23ClN4O3S B11987900 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11987900
M. Wt: 495.0 g/mol
InChI Key: XHSYYHGLPLGVLR-MZJWZYIUSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The chlorobenzyl and dimethoxyphenyl groups may enhance its binding affinity and specificity .

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-32-19-11-12-23(33-2)18(13-19)14-27-29-24(31)16-34-25-28-21-9-5-6-10-22(21)30(25)15-17-7-3-4-8-20(17)26/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+

InChI Key

XHSYYHGLPLGVLR-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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